molecular formula C14H12O4 B12427771 2,3',4,5'-Tetrahydroxystilbene

2,3',4,5'-Tetrahydroxystilbene

Cat. No.: B12427771
M. Wt: 244.24 g/mol
InChI Key: PDHAOJSHSJQANO-UHFFFAOYSA-N
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Description

2,3’,4,5’-Tetrahydroxystilbene is a polyphenolic compound primarily derived from the roots of Polygonum multiflorum, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its extensive pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthetic pathway of 2,3’,4,5’-Tetrahydroxystilbene involves the enzymatic activities responsible for resveratrol synthesis, hydroxylation, and glycosylation reactions. Stable isotope labeling and biocatalytic methods have been employed to study these pathways . The synthesis typically involves the use of crude protein extracts for comprehensive analysis of resveratrol synthase, glycosyltransferase, and hydroxylase activities .

Industrial Production Methods: Industrial production of 2,3’,4,5’-Tetrahydroxystilbene is primarily achieved through extraction from Polygonum multiflorum. The compound is isolated using high-performance liquid chromatography (HPLC) and other purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,3’,4,5’-Tetrahydroxystilbene undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to undergo hydroxylation and glycosylation reactions during its biosynthesis .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed.

Major Products: The major products formed from these reactions include various hydroxylated and glycosylated derivatives of stilbene .

Scientific Research Applications

Pharmacological Properties

THSG exhibits a wide range of pharmacological properties, making it a candidate for treating various health conditions:

  • Cardiovascular Health : THSG has shown efficacy in treating atherosclerosis and improving lipid metabolism. It aids in vascular and cardiac remodeling, which is essential for heart health .
  • Neuroprotection : The compound has been linked to neuroprotective effects, particularly in conditions like Alzheimer’s and Parkinson's diseases. It helps mitigate neuroinflammation and supports cognitive functions .
  • Diabetes Management : THSG demonstrates protective effects against diabetic complications by reducing oxidative stress and inflammation in pancreatic cells .

Regenerative Medicine

Recent studies have highlighted the regenerative capabilities of THSG:

  • Dental Pulp Stem Cells : A study investigated the effects of THSG on human dental pulp stem cells (DPSC) for periodontal regeneration. Results indicated that THSG significantly enhanced new bone formation and periodontal attachment compared to controls, suggesting its potential in dental therapies .
Treatment GroupNew Bone FormationPeriodontal Attachment
ControlLowLow
DPSCModerateModerate
DPSC + THSGHighHigh

Cancer Research

THSG has also been explored in oncology:

  • Colorectal Cancer : A recent study demonstrated that THSG inhibits colorectal cancer progression by inducing ferroptosis (a form of regulated cell death) and apoptosis. This was achieved through modulation of the MYC signaling pathway, showcasing its potential as a therapeutic agent in cancer treatment .

Case Study 1: Periodontal Regeneration

In an experimental model involving Sprague-Dawley rats, periodontal defects were treated with DPSC alone or in combination with THSG. The results indicated that the combination therapy significantly improved healing outcomes compared to DPSC alone, highlighting the regenerative potential of THSG in dental applications .

Case Study 2: Cancer Treatment

In a xenograft mouse model of colorectal cancer, treatment with THSG led to significant tumor size reduction compared to untreated controls. The study utilized RNA sequencing to identify pathways involved in THSG-induced apoptosis and ferroptosis, underscoring its role as a novel anticancer agent .

Comparison with Similar Compounds

2,3’,4,5’-Tetrahydroxystilbene is often compared with other stilbene derivatives such as resveratrol and polydatin. While resveratrol is well-known for its antioxidant properties, 2,3’,4,5’-Tetrahydroxystilbene exhibits unique anti-inflammatory and neuroprotective effects . Similar compounds include:

Biological Activity

2,3',4,5'-Tetrahydroxystilbene (THSG) is a bioactive compound derived from the traditional Chinese medicinal plant Polygonum multiflorum Thunb. This compound has garnered attention for its diverse pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and anticancer activities. This article delves into the biological activity of THSG, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

1. Cardiovascular Effects

THSG has been shown to exhibit protective effects against cardiovascular diseases. In animal models, it has been reported to:

  • Reduce Atherosclerosis : THSG significantly inhibits the progression of atherosclerosis by modulating lipid metabolism and reducing vascular smooth muscle cell proliferation. It blocks the G1/S phase progression of the cell cycle in these cells, leading to decreased neointimal hyperplasia in carotid arterial balloon injury models .
  • Improve Cardiac Function : Studies indicate that THSG can ameliorate cardiac remodeling and fibrosis associated with ischemic conditions .

2. Anti-inflammatory and Antioxidant Properties

THSG demonstrates potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in various cell lines. In lipopolysaccharide (LPS)-induced RAW264.7 macrophages, THSG reduced macrophage activation and inflammation . Additionally, it exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and enhancing the body's antioxidative capacity .

3. Neuroprotective Effects

The compound shows promise in neuroprotection against conditions like Alzheimer's and Parkinson's diseases. THSG has been shown to:

  • Enhance Memory : In mouse models of cognitive impairment, THSG improved learning and memory by modulating signaling pathways such as PI3K/Akt .
  • Protect Neuronal Cells : It reduces apoptosis in neuronal cells induced by staurosporine through the BDNF-TrkB signaling pathway .

4. Anticancer Activity

Recent studies have highlighted the anticancer potential of THSG:

  • Colorectal Cancer : A novel derivative of THSG (TG1) has been shown to inhibit colorectal cancer progression by inducing ferroptosis and apoptosis in cancer cell lines such as HCT116 and HT-29 .
  • Inhibition of Cell Migration : THSG significantly suppresses migration and invasion in human colorectal cancer cells by downregulating matrix metalloproteinases (MMPs) involved in extracellular matrix degradation .

The pharmacological effects of THSG are mediated through various molecular pathways:

Pathway Effect
NF-κBInhibition of inflammation
PI3K/AktPromotion of cell survival
ERK1/2Regulation of cell proliferation
Nrf2Enhancement of antioxidant response
SIRT1Modulation of aging-related processes

These pathways illustrate how THSG exerts its diverse biological activities by influencing cellular signaling networks.

Study 1: Protective Effects in Diabetic Models

In a study investigating diabetic nephropathy, THSG administration significantly reduced albuminuria and hypercholesterolemia in an Adriamycin-induced focal segmental glomerulosclerosis mouse model. The protective effects were attributed to its ability to reduce oxidative stress and inflammation in kidney tissues .

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective role of THSG against oxidative stress-induced neuronal damage. Results showed that treatment with THSG restored BDNF levels and activated the TrkB/Akt signaling pathway, enhancing neuronal survival under stress conditions .

Properties

IUPAC Name

4-[2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-11-4-3-10(14(18)8-11)2-1-9-5-12(16)7-13(17)6-9/h1-8,15-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHAOJSHSJQANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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